NBI 35965 hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

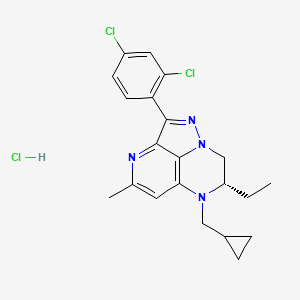

NBI 35965 hydrochloride is a synthetic compound which is used in scientific research applications. It is a member of the class of compounds known as substituted benzimidazoles and has been studied for its potential therapeutic effects. This compound has been found to have a variety of biochemical and physiological effects, as well as a range of in vitro and in vivo applications. Finally, this paper will discuss the potential future directions of research on this compound.

Applications De Recherche Scientifique

Stress-induced Visceral Responses : NBI 35965 has been shown to blunt stress-induced visceral hyperalgesia and colonic motor function in rats. It inhibits dose-dependently [125I]sauvagine binding selectively at brain sites of CRF1 distribution, suggesting its role in modulating stress responses at a neural level (Million et al., 2003).

Mechanism of Action at CRF1 Receptors : Research has shown that NBI 35965 and similar nonpeptide antagonists interact with the CRF1 receptor, indicating their mechanism of action and potential therapeutic applications in regulating the CRF1 receptor, particularly relevant in conditions associated with stress and anxiety (Hoare et al., 2003).

Sex Differences in Stress Responsivity : A study found significant sex differences in the action of CRFr1 within the dorsal raphe nucleus in stress responsivity, with males showing robust behavioral responses to NBI 35965 and CRF, whereas females were minimally responsive. This suggests a potential role of NBI 35965 in understanding and treating stress-related affective disorders, which may differ between sexes (Howerton et al., 2014).

Role in Stress-Induced Opioid Reinstatement : NBI 35965 has been shown to play a role in stress-induced reinstatement of morphine-conditioned place preference, suggesting its involvement in the modulation of the serotonergic system and stress-induced negative affective state (Li et al., 2020).

Development of CRF1 Antagonists : The synthesis and development of NBI 35965 as a tricyclic CRF1 antagonist with high-affinity binding and functional antagonism at CRF1 receptors highlight its potential therapeutic application in treating stress and anxiety-related disorders (Gross et al., 2005).

Propriétés

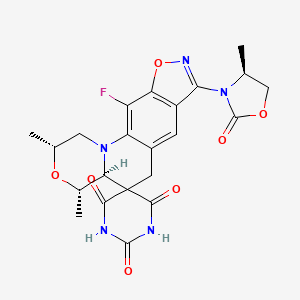

IUPAC Name |

(10S)-9-(cyclopropylmethyl)-3-(2,4-dichlorophenyl)-10-ethyl-6-methyl-1,2,5,9-tetrazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22Cl2N4.ClH/c1-3-15-11-27-21-18(26(15)10-13-4-5-13)8-12(2)24-20(21)19(25-27)16-7-6-14(22)9-17(16)23;/h6-9,13,15H,3-5,10-11H2,1-2H3;1H/t15-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNYUWBPFYXPUIO-RSAXXLAASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2C3=C(N1CC4CC4)C=C(N=C3C(=N2)C5=C(C=C(C=C5)Cl)Cl)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CN2C3=C(N1CC4CC4)C=C(N=C3C(=N2)C5=C(C=C(C=C5)Cl)Cl)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23Cl3N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10849508 |

Source

|

| Record name | (7S)-6-(Cyclopropylmethyl)-2-(2,4-dichlorophenyl)-7-ethyl-4-methyl-7,8-dihydro-6H-1,3,6,8a-tetraazaacenaphthylene--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10849508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

603151-83-3 |

Source

|

| Record name | (7S)-6-(Cyclopropylmethyl)-2-(2,4-dichlorophenyl)-7-ethyl-4-methyl-7,8-dihydro-6H-1,3,6,8a-tetraazaacenaphthylene--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10849508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[(2S)-3-(diethylamino)-2-hydroxypropyl]amino}-4-({[(2S)-oxiran-2-yl]methyl}amino)anthracene-9,10-dione](/img/structure/B560192.png)